molecular formula C22H21N5O4S B12139554 N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Cat. No.: B12139554
M. Wt: 451.5 g/mol
InChI Key: SDNFCLFUDZEACQ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a furan ring, and a pyridine ring, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Furan and Pyridine Rings: These rings can be introduced through nucleophilic substitution reactions.

    Final Assembly: The final step involves coupling the triazole derivative with the 3,4-dimethoxy-phenyl group under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the sulfur atom.

    Reduction: Reduction reactions can target the triazole ring or the furan ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxy-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and rings. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21N5O4S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O4S/c1-29-18-9-8-15(12-19(18)30-2)24-20(28)14-32-22-26-25-21(17-7-3-4-10-23-17)27(22)13-16-6-5-11-31-16/h3-12H,13-14H2,1-2H3,(H,24,28)

InChI Key

SDNFCLFUDZEACQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4)OC

Origin of Product

United States

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